1-(4-fluorophenyl)-4-(pyridin-4-ylmethyl)pyrazine-2,3(1H,4H)-dione
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Description
1-(4-fluorophenyl)-4-(pyridin-4-ylmethyl)pyrazine-2,3(1H,4H)-dione is a useful research compound. Its molecular formula is C16H12FN3O2 and its molecular weight is 297.289. The purity is usually 95%.
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Mechanism of Action
Target of Action
1-(4-fluorophenyl)-4-(pyridin-4-ylmethyl)pyrazine-2,3(1H,4H)-dione, also known as F2580-0610, is a potent, first-in-class, selective, oral small-molecule inhibitor of bromodomain and extraterminal domain (BET) proteins . BET proteins are the primary targets of F2580-0610 .
Mode of Action
F2580-0610 interacts with its targets, the BET proteins, by inhibiting their function . This inhibition modifies the expression of genes involved in nuclear factor kappa B (NFκB) signaling in patients with myelofibrosis (MF) .
Biochemical Pathways
The inhibition of BET proteins by F2580-0610 affects the NFκB signaling pathway . This pathway plays a crucial role in the regulation of immune response to infection. Incorrect regulation of NFκB has been linked to cancer, inflammatory and autoimmune diseases, septic shock, viral infection, and improper immune development .
Result of Action
The molecular and cellular effects of F2580-0610’s action involve changes in gene expression related to the NFκB signaling pathway . This can lead to modifications in the behavior of cells, potentially influencing the progression of diseases such as myelofibrosis .
Properties
IUPAC Name |
1-(4-fluorophenyl)-4-(pyridin-4-ylmethyl)pyrazine-2,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3O2/c17-13-1-3-14(4-2-13)20-10-9-19(15(21)16(20)22)11-12-5-7-18-8-6-12/h1-10H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVZJSEYAKMOUPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=CN(C(=O)C2=O)CC3=CC=NC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.